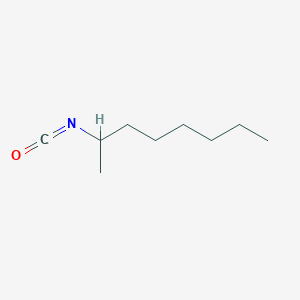

2-Isocyanatooctane

Description

BenchChem offers high-quality 2-Isocyanatooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isocyanatooctane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWPDIQXUDUDPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes to 2 Isocyanatooctane

Enantioselective Synthesis of (R)- and (S)-2-Isocyanatooctane

Enantioselective synthesis, also known as asymmetric synthesis, is a form of chemical synthesis that favors the formation of a specific enantiomer or diastereomer. wikipedia.org This is particularly important in fields like pharmaceuticals, where different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org The primary approaches to achieve enantioselectivity include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. wikipedia.org

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse. wikipedia.org

In the context of synthesizing (R)- or (S)-2-isocyanatooctane, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral amine like (R)- or (S)-pseudoephedrine can be used to create diastereomeric amides, which can then undergo reactions with controlled stereochemistry. harvard.edu Although direct examples for 2-isocyanatooctane are not prevalent in the provided results, the general principle involves creating a diastereomeric intermediate that allows for the separation of the desired stereoisomer before converting it to the final isocyanate product. The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. numberanalytics.com

Key Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary | Key Features |

|---|---|

| 8-phenylmenthol | Introduced by E.J. Corey; useful but can be difficult to prepare. wikipedia.org |

| trans-2-phenyl-1-cyclohexanol | An alternative to 8-phenylmenthol, introduced by J.K. Whitesell. wikipedia.org |

| Oxazolidinones | Popularized by David A. Evans; effective in controlling the stereochemistry of various reactions. wikipedia.org |

| Camphorsultam | Known as Oppolzer's sultam, it is a classic and effective chiral auxiliary. wikipedia.orgresearchgate.net |

| Pseudoephedrine | Widely used for diastereoselective alkylation reactions, providing access to enantiomerically enriched compounds. harvard.edu |

Asymmetric Catalysis in Isocyanate Formation

Asymmetric catalysis utilizes chiral catalysts to produce an enantioenriched product. mdpi.com These catalysts, often chiral coordination complexes, can be highly effective even at low concentrations. wikipedia.org

While specific examples of asymmetric catalysis for the direct formation of 2-isocyanatooctane are not detailed in the search results, the general strategy would involve a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral starting material. For instance, the asymmetric reduction of an imine precursor to a chiral amine, which is then converted to the isocyanate, is a plausible route. beilstein-journals.org Catalysts based on metals like ruthenium with chiral ligands have been successful in similar transformations. beilstein-journals.org The development of new catalysts and ligands is a continuous area of research to broaden the scope and efficiency of asymmetric reactions. wikipedia.org

Enzymatic and Biocatalytic Pathways

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. nih.gov This approach is valued for its high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. nih.govrsc.org

For the synthesis of chiral 2-isocyanatooctane, an enzymatic process could involve the kinetic resolution of a racemic precursor, such as racemic 2-aminooctane (B1582153). A lipase (B570770) or another hydrolase could selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer. This enantiomerically pure amine can then be converted to the corresponding isocyanate. Another biocatalytic strategy could be the asymmetric amination of a ketone precursor to directly yield an enantiomerically enriched amine. researchgate.net While direct enzymatic isocyanate formation is not common, the synthesis of chiral amine precursors is well-established. rsc.orgresearchgate.net

Racemic Synthetic Strategies for 2-Isocyanatooctane

Racemic synthesis produces a mixture containing equal amounts of both enantiomers of a chiral molecule. numberanalytics.comwikipedia.org This approach is often more straightforward and cost-effective than enantioselective methods. numberanalytics.com

Phosgenation and Phosgene-Free Methods

The most traditional method for preparing isocyanates is the reaction of a primary amine with phosgene (B1210022) (phosgenation). google.com This process typically involves treating the amine, such as 2-aminooctane, with phosgene, often in an inert solvent. google.comgoogle.com The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermolyzed to the isocyanate. google.com

Due to the high toxicity of phosgene, significant effort has been dedicated to developing phosgene-free routes to isocyanates. google.comresearchgate.netnih.gov One such method involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis to yield the isocyanate. google.com

Comparison of Phosgenation and Phosgene-Free Methods

| Method | Starting Materials | Key Features |

|---|---|---|

| Phosgenation | Primary amine (e.g., 2-aminooctane), phosgene google.comgoogle.com | Well-established, high-yielding, but uses highly toxic phosgene. google.com |

| Phosgene-Free | Organic formamide, diorganocarbonate google.com | Avoids the use of phosgene, potentially safer. google.com |

Curtius Rearrangement and Related Transformations

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govwikipedia.org The reaction is initiated by converting the carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to the isocyanate with the loss of nitrogen gas. nih.govwikipedia.org The resulting isocyanate can be used in subsequent reactions. libretexts.org

This method is tolerant of a wide range of functional groups. wikipedia.org For the synthesis of 2-isocyanatooctane, the corresponding carboxylic acid, 2-methylheptanoic acid, would be the starting material. The acid is first converted to an acyl halide or activated ester, which then reacts with an azide source (e.g., sodium azide) to form the acyl azide. organicchemistrytutor.comorganic-chemistry.org Heating this intermediate induces the Curtius rearrangement, yielding 2-isocyanatooctane. nih.govorganic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of 2-isocyanatooctane is crucial for achieving high yield and purity, primarily by minimizing the formation of byproducts such as ureas and other tar-like substances. sabtechmachine.com Key parameters for optimization include reaction temperature, solvent, and the stoichiometry of the reactants.

The two-step cold/hot phosgenation process is itself an optimization strategy. sabtechmachine.com By controlling the temperature, the formation of urea (B33335), which occurs from the reaction of the starting amine with the newly formed isocyanate, is suppressed. sabtechmachine.com The choice of solvent is also critical; inert aromatic hydrocarbons like toluene (B28343) and xylene, or chlorinated hydrocarbons such as chlorobenzene, are commonly used. google.com

For reactions involving triphosgene (B27547), the choice of base and reaction temperature are key optimization points. The use of an aqueous base like sodium bicarbonate helps to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. orgsyn.org Conducting the reaction at low temperatures, for example in an ice bath, is also a common strategy to control the reaction rate and improve selectivity. orgsyn.org The final purity of the isocyanate is typically achieved through distillation under reduced pressure to remove the solvent and any high-boiling impurities. google.com

Precursor Chemistry and Upstream Derivatization for Isocyanate Generation

The synthesis of 2-isocyanatooctane is fundamentally dependent on the availability and purity of its precursor, 2-aminooctane.

Amine Precursors and Their Preparation

2-Aminooctane (C₈H₁₉N) is a chiral primary amine that can be prepared through several synthetic routes, most commonly starting from 2-octanone (B155638) or 2-octanol (B43104).

One major pathway is the reductive amination of 2-octanone . This can be accomplished through various methods:

Catalytic Hydrogenation: This involves reacting 2-octanone with ammonia (B1221849) in the presence of a metal catalyst and hydrogen gas. Catalysts such as Raney nickel or palladium on carbon are often employed. d-nb.info

Chemical Reduction: A two-step, one-pot synthesis can be performed using ammonium (B1175870) acetate (B1210297) as the ammonia source and sodium cyanoborohydride as the reducing agent. sabtechmachine.com Another method, the Leuckart reaction, uses formic acid or its derivatives (like ammonium formate) as the reducing agent and nitrogen source, typically requiring high temperatures. libretexts.orgresearchgate.net

Biocatalytic Reductive Amination: Engineered enzymes, specifically ω-transaminases, can catalyze the asymmetric amination of 2-octanone to produce chiral 2-aminooctane. One study reported a 47% yield for (S)-2-aminooctane using an engineered transaminase from Pseudomonas jessenii. mdpi.com

A second significant route is the direct amination of 2-octanol . This process involves reacting 2-octanol with a large excess of ammonia at high temperature (e.g., 225°C) and pressure (e.g., 3,000 psig) over a hydrogenation-dehydrogenation catalyst, such as a nickel-copper-chromia formulation. google.com A reported example yielded 153 grams of 2-aminooctane from 260 grams of 2-octanol. google.com

| Precursor Synthesis Method | Starting Material | Key Reagents/Catalysts | Reported Yield | Reference |

| Direct Amination | 2-Octanol | NH₃, Ni-Cu-CrO catalyst, H₂ | ~59% | google.com |

| Biocatalytic Reductive Amination | 2-Octanone | ω-Transaminase (PjTA-R6), Isopropylamine | 47% | mdpi.com |

| Reductive Amination (Intermediate) | 2-Octanone | (S)-α-Methylbenzylamine, Yb(OAc)₃, H₂ | 75% | d-nb.info |

Table 1: Selected Synthetic Routes for the Preparation of 2-Aminooctane.

Carbonyl Chloride and Related Reagents

The conversion of the primary amine, 2-aminooctane, to 2-isocyanatooctane requires a carbonylating agent.

Phosgene (COCl₂): This is the most common industrial reagent for producing isocyanates. nih.gov It is a highly toxic gas, and its use requires specialized infrastructure and stringent safety protocols. sabtechmachine.com The reaction with amines is highly exothermic and efficient.

Triphosgene (Bis(trichloromethyl) carbonate, BTC): A solid, crystalline compound, triphosgene is a safer and more easily handled alternative to phosgene. wikipedia.org It decomposes upon heating or in the presence of a catalyst to generate three equivalents of phosgene in situ. wikipedia.org This allows for the phosgenation reaction to be carried out with greater control and on a smaller laboratory scale without the need for a dedicated phosgene gas setup. orgsyn.org

Diphosgene (Trichloromethyl chloroformate): This liquid reagent is another phosgene equivalent that is less volatile than phosgene itself, offering an intermediate level of handling difficulty.

Scalability and Process Intensification in 2-Isocyanatooctane Production

The large-scale production of a specialty chemical like 2-isocyanatooctane involves considerations beyond the laboratory-scale synthesis, focusing on safety, efficiency, and cost-effectiveness.

The traditional batch production of isocyanates using phosgene is well-established but carries inherent risks due to the high toxicity of phosgene and the corrosive nature of the HCl byproduct. nih.gov For specialty isocyanates, production facilities often use reactors ranging from pilot scale (e.g., 10 liters) to larger production vessels, all within specially contained and monitored areas to prevent any release of toxic gas. google.com

Process Intensification (PI) offers a modern approach to chemical manufacturing that is particularly relevant to hazardous reactions like phosgenation. PI aims to develop smaller, cleaner, and more energy-efficient technologies. cobaltcommunications.com Key PI strategies applicable to 2-isocyanatooctane production include:

Continuous Flow Reactors: Replacing large batch reactors with smaller, continuous flow systems (microreactors or tubular reactors) can significantly improve safety by minimizing the inventory of hazardous materials like phosgene at any given time. researchgate.net For example, a PI design for methyl isocyanate production reduced the in-process inventory from 41 tons to less than 10 kg. xeric.eu

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, which is critical for optimizing yield and minimizing side reactions in the exothermic phosgenation process.

Process Analytical Technology (PAT): The integration of real-time monitoring tools, such as in-line FTIR analysis, into a continuous process allows for precise control over reaction parameters and ensures consistent product quality. researchgate.net

These advanced manufacturing techniques can lead to a more sustainable and cost-effective production of 2-isocyanatooctane, enhancing safety and reducing the environmental footprint compared to traditional batch processing. sartorius.com

Chemical Reactivity and Mechanistic Investigations of 2 Isocyanatooctane

Nucleophilic Addition Reactions to the Isocyanate Moiety

The core reactivity of 2-isocyanatooctane is centered on the electrophilic carbon atom of the isocyanate group (-N=C=O). This carbon is readily attacked by nucleophiles, leading to the formation of a variety of addition products. The general mechanism involves the nucleophile attacking the carbonyl carbon, which causes a rehybridization from sp2 to sp3 and the formation of a tetrahedral intermediate. unacademy.com This is typically followed by protonation to yield the final stable product. msu.ru

Formation of Ureas and Carbamates (Urethanes)

Two of the most significant nucleophilic addition reactions involving isocyanates are the formation of ureas and carbamates. These reactions are fundamental in polymer chemistry and organic synthesis.

Ureas are formed when 2-isocyanatooctane reacts with ammonia (B1221849) or with primary or secondary amines. wikipedia.orgresearchgate.net

Carbamates , also known as urethanes, are produced from the reaction of 2-isocyanatooctane with alcohols. wikipedia.orgrsc.org

These reactions underscore the versatility of the isocyanate group in forming stable, covalently bonded structures.

Reactions with Hydroxyl-Containing Compounds

Alcohols and phenols, as hydroxyl-containing compounds, react with 2-isocyanatooctane to yield carbamates (urethanes). wikipedia.orgrsc.org The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. researchgate.net This process is often catalyzed by bases or organometallic compounds, such as tin derivatives, to increase the reaction rate. rsc.orgrsc.org The reaction is a sequential process that can sometimes proceed further to form allophanates if excess isocyanate is present. rsc.org

Table 1: Reaction of 2-Isocyanatooctane with Hydroxyl-Containing Compounds

| Reactant (Nucleophile) | General Product | Specific Product with 2-Isocyanatooctane |

| Alcohol (R'-OH) | Carbamate (B1207046) (Urethane) | N-(octan-2-yl)carbamate |

| Phenol (B47542) (Ar-OH) | Carbamate (Urethane) | Phenyl N-(octan-2-yl)carbamate |

Reactions with Amine-Containing Compounds

The reaction between 2-isocyanatooctane and compounds containing a primary or secondary amine functional group is a facile process that leads to the formation of substituted ureas. wikipedia.orgcommonorganicchemistry.com This reaction is typically rapid and often does not require a catalyst. rsc.orgcommonorganicchemistry.com The high nucleophilicity of the amine's nitrogen atom drives the reaction forward. researchgate.net The resulting urea (B33335) linkage is exceptionally stable. The reaction with a primary amine and 2-isocyanatooctane would result in a 1,3-disubstituted urea.

Table 2: Reaction of 2-Isocyanatooctane with Amine-Containing Compounds

| Reactant (Nucleophile) | General Product | Specific Product with 2-Isocyanatooctane |

| Primary Amine (R'-NH₂) | Substituted Urea | 1-R'-3-(octan-2-yl)urea |

| Secondary Amine (R'₂NH) | Substituted Urea | 1,1-R'₂-3-(octan-2-yl)urea |

Reactions with Thiols and Carboxylic Acids

2-Isocyanatooctane also reacts with other nucleophiles such as thiols and carboxylic acids, expanding its synthetic utility.

Thiols (R'-SH) react with isocyanates to form thiocarbamates. The reaction mechanism is analogous to that with alcohols, but often requires base catalysis to deprotonate the thiol to the more nucleophilic thiolate anion. rsc.org

Carboxylic Acids (R'-COOH) react with isocyanates to form an unstable mixed carboxylic-carbamic anhydride. This intermediate readily decarboxylates (loses CO₂) to yield an amide. researchgate.net This serves as a method for converting carboxylic acids into N-substituted amides.

Table 3: Reaction of 2-Isocyanatooctane with Thiols and Carboxylic Acids

| Reactant (Nucleophile) | Intermediate Product | Final Product |

| Thiol (R'-SH) | - | Thiocarbamate |

| Carboxylic Acid (R'-COOH) | Mixed Anhydride | N-(octan-2-yl)amide |

Cycloaddition Chemistry Involving 2-Isocyanatooctane

Beyond addition reactions, the unsaturated nature of the isocyanate group allows it to participate in cycloaddition reactions. These reactions are a powerful tool for constructing cyclic compounds. libretexts.orgnumberanalytics.com

[2+2] Cycloadditions (e.g., Ketenes)

Ketenes are known to undergo [2+2] cycloaddition reactions with compounds containing double bonds. wikipedia.orgstackexchange.com While the C=C bond of a ketene (B1206846) is typically involved, reactions can also occur across the C=O bond. stackexchange.com By analogy, 2-isocyanatooctane can participate in [2+2] cycloadditions with ketenes. The reaction would involve the π systems of the ketene and the isocyanate, proceeding through a concerted mechanism to form a four-membered ring. wikipedia.org This reaction pathway leads to the formation of β-lactam or related heterocyclic structures, which are valuable in medicinal chemistry. Theoretical studies on ketene cycloadditions indicate that the reaction proceeds through a concerted mechanism to form cyclobutanone-type structures. orientjchem.org

[4+2] Cycloadditions (e.g., Hetero-Diels-Alder Reactions)

The isocyanate group, characterized by its R−N=C=O structure, can participate as a dienophile in [4+2] cycloaddition reactions, a category that includes the hetero-Diels-Alder reaction. wikipedia.orglibretexts.org In this type of pericyclic reaction, the C=N double bond of the isocyanate acts as the 2π-electron component, reacting with a conjugated diene (a 4π-electron system) to form a six-membered heterocyclic ring. wikipedia.orgbeilstein-journals.org This process, classified as a [π4s + π2s] cycloaddition, is a powerful method for synthesizing N-heterocycles like dihydropyridones and oxazines. wikipedia.orgorganic-chemistry.org

The reaction involves the concerted formation of two new sigma bonds, with the regioselectivity and stereoselectivity being critical outcomes. beilstein-journals.orgorganic-chemistry.org In a typical reaction, an electron-rich diene reacts with an electron-poor dienophile. libretexts.org Isocyanates, particularly when substituted with electron-withdrawing groups, can be effective dienophiles. nih.gov For instance, chlorosulfonyl isocyanate is a reactive dienophile used in the preparation of Vince lactam. wikipedia.org The reaction of an imine, which is structurally related to the C=N part of an isocyanate, with a diene is termed an aza-Diels-Alder reaction and is fundamental in constructing nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org While the general principle is well-established for various isocyanates and related compounds, specific examples detailing the use of 2-isocyanatooctane in hetero-Diels-Alder reactions are not extensively documented in the reviewed literature.

Mechanistic Elucidation of 2-Isocyanatooctane Transformations

Understanding the mechanisms of reactions involving 2-isocyanatooctane is crucial for controlling reaction outcomes. This involves studying reaction kinetics, thermodynamics, transition states, and the influence of the reaction environment.

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and spontaneity. While specific data for 2-isocyanatooctane is scarce, studies on analogous compounds like phenyl isocyanate offer valuable models. For example, the reaction of phenyl isocyanate with 1-propanol (B7761284) has been investigated to understand urethane (B1682113) and allophanate (B1242929) formation. nih.gov

Kinetic investigations determine reaction orders and rate constants, which are essential for defining the rate law of a reaction. youtube.comdoubtnut.com Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the feasibility and energy profile of a reaction pathway. numberanalytics.com

A study on the alcoholysis of phenyl isocyanate provides an example of the kind of data obtained from such investigations. nih.gov The activation energies for urethane formation were determined experimentally via HPLC, and the reaction mechanisms were analyzed from an energetic perspective using computational models. nih.gov

Table 1: Calculated Thermodynamic Data for Phenyl Isocyanate Reaction in THF nih.gov This table presents calculated relative energy, enthalpy, and Gibbs free energy for intermediates and transition states in the reaction of phenyl isocyanate in a Tetrahydrofuran (THF) model system. Such data helps to identify energetic bottlenecks and favorable pathways.

| Species/State | Relative Energy (kJ/mol) | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

| Reactants | 0.0 | 0.0 | 0.0 |

| Allophanate Intermediate | -10.9 | -11.3 | 49.8 |

| Transition State 1 (ITS1) | 62.6 | 62.3 | 127.1 |

| Transition State 2 (ITS2) | 49.0 | 47.9 | 115.3 |

| Products | -104.9 | -105.1 | -46.5 |

Data derived from a study on phenyl isocyanate, serving as a model for isocyanate reactivity. nih.gov

Transition state analysis is a cornerstone of understanding reaction mechanisms, focusing on the highest energy point along a reaction coordinate. numberanalytics.comuni-giessen.de The structure and energy of the transition state determine the reaction rate and selectivity. numberanalytics.com Computational chemistry allows for the mapping of the reaction coordinate, which describes the pathway from reactants to products through the transition state. researchgate.netarxiv.org

For isocyanate reactions, such as the formation of allophanate from a urethane and an isocyanate, a two-step mechanism has been proposed. nih.gov In the model reaction of phenyl isocyanate, the allophanate itself is an intermediate. nih.gov The first step is the formation of this allophanate intermediate via a six-centered transition state (TS). nih.gov The subsequent step involves a synchronous 1,3-proton shift between the nitrogen atoms of the allophanate and the cleavage of a C-N bond, which proceeds through a second, lower-energy transition state to yield the urethane and release an isocyanate molecule. nih.gov

Reaction coordinate mapping is a technique used to study complex quantum dynamics by focusing on a key collective environmental coordinate. researchgate.netarxiv.orgarxiv.org This approach simplifies the problem by augmenting the system to include this "reaction coordinate," which is then coupled to a simpler residual reservoir. arxiv.orgaps.org This method is particularly useful for analyzing systems with strong coupling between the reactants and their environment. arxiv.orgresearchgate.net In some cases, a single transition state can lead to two different mechanistic pathways, a phenomenon that can be explored using ab initio molecular dynamics. wayne.edu

The choice of solvent can profoundly influence chemical reactivity by affecting reaction rates and selectivity. rsc.orgwhiterose.ac.uk Solvents can stabilize reactants, products, or transition states to different extents, thereby altering the activation energy of the reaction. wikipedia.orgajpojournals.org

According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where charge is developed or increased in the transition state compared to the reactants. wikipedia.org Conversely, reactions where charge is dispersed or decreased in the transition state are typically slowed by more polar solvents. wikipedia.org

For isocyanate reactions, the solvent can play multiple roles:

Stabilization: Polar solvents can stabilize charged intermediates or transition states, lowering the activation barrier (ΔG‡) and increasing the reaction rate. numberanalytics.comresearchgate.net For example, the potential energy surface of urethane and allophanate formation is highly dependent on the solvent. nih.gov

Selectivity: In some cases, changing the solvent can switch the selectivity of a reaction, favoring one product over another. nih.gov This is often attributed to the ability of polar coordinating solvents to stabilize specific transition states or catalytic species. nih.gov

Direct Participation: Solvents, particularly protic ones like alcohols, can directly participate in the reaction, for example, by acting as nucleophiles or by forming hydrogen bonds with reactants or intermediates. wikipedia.orglibretexts.org

Table 2: General Solvent Effects on Isocyanate Reaction Mechanisms This table summarizes the expected influence of different solvent types on the reactions of isocyanates, based on general principles of physical organic chemistry. wikipedia.orgnumberanalytics.comresearchgate.netlibretexts.org

| Solvent Type | Dielectric Constant (ε) | Typical Examples | Expected Effect on Reactions with Charged Transition States |

| Polar Protic | High | Water, Methanol, Ethanol | Strong stabilization of cations and anions; can accelerate reactions with ionic intermediates (e.g., SN1-like) but may slow reactions with strong, anionic nucleophiles by solvation. libretexts.org |

| Polar Aprotic | High | DMSO, DMF, Acetonitrile | Stabilizes charged species, particularly cations; accelerates reactions with charged transition states (e.g., SN2). wikipedia.org |

| Nonpolar | Low | Hexane, Toluene (B28343), Diethyl ether | Minimal stabilization of charged species; generally favors reactions proceeding through nonpolar transition states. researchgate.net |

Transition State Analysis and Reaction Coordinate Mapping

Isocyanurate and Allophanate Formation Mechanisms

Isocyanates are known to undergo reactions to form isocyanurates (trimers) and allophanates. These reactions are particularly important in polyurethane chemistry, where they lead to cross-linking. ebrary.netutwente.nl

The formation of an allophanate occurs when an isocyanate group reacts with the N-H bond of a urethane linkage. ebrary.net This reaction is generally less favorable than the reaction of an isocyanate with an alcohol due to the lower reactivity of the urethane's active hydrogen. ebrary.net Allophanate formation is often promoted by excess isocyanate and elevated temperatures. ebrary.netresearchgate.net The allophanate linkage is thermally reversible and can dissociate back to the urethane and isocyanate at temperatures above 100-150 °C. ebrary.net Mechanistically, the formation can be catalyzed and may involve the nucleophilic attack of the urethane nitrogen on the isocyanate carbon. researchgate.net

Isocyanurate rings, which are cyclic trimers of isocyanate units, can be formed through two primary mechanistic pathways, often catalyzed by nucleophiles like potassium acetate (B1210297): rsc.orgnih.gov

Direct Cyclotrimerization: This is a one-component route where three isocyanate molecules react in a stepwise manner. A nucleophilic catalyst initiates the reaction by attacking the first isocyanate molecule. This new anionic intermediate then attacks a second isocyanate, and the resulting species attacks a third, before cyclizing to form the stable isocyanurate ring and regenerating the catalyst. utwente.nlnih.govumich.edu

Two-Component Route (via Allophanate): In the presence of an alcohol, the reaction proceeds through the initial formation of a carbamate (urethane). rsc.org This urethane then reacts with another isocyanate to form an allophanate intermediate in a transient concentration. rsc.org The allophanate intermediate subsequently undergoes an addition-elimination step with a nucleophilic species to form the isocyanurate ring. rsc.org This pathway is often preferred in systems containing alcohols, such as in the formation of rigid polyurethane/polyisocyanurate (PU/PIR) foams. rsc.org

Polymer Chemistry and Macromolecular Architectures Incorporating 2 Isocyanatooctane

Homopolymerization of 2-Isocyanatooctane

The synthesis of homopolymers from isocyanate monomers, known as polyisocyanates, results in unique rigid-rod polymers with dynamic helical conformations. researchgate.net The primary method for achieving controlled polymerization of alkyl isocyanates is through anionic polymerization, as the isocyanate group is generally not amenable to conventional radical or cationic polymerization methods.

Controlled Radical Polymerization (e.g., ATRP, RAFT)

Direct controlled radical polymerization (CRP) of the isocyanate functional group itself is not a feasible synthetic route. The isocyanate moiety is highly reactive towards the radicals generated in typical CRP processes, leading to undesirable side reactions rather than controlled chain growth. rsc.org

However, a successful strategy involves the use of "blocked" isocyanate-functional monomers. In this approach, the highly reactive isocyanate group is protected with a thermally labile blocking agent, such as a phenol (B47542) or oxime. usm.eduusm.edu This protected monomer can then undergo controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. The resulting polymer possesses protected isocyanate groups in its side chains. Subsequent thermal deprotection restores the reactive isocyanate functionality, yielding a well-defined polymer with highly reactive pendant isocyanate groups. usm.edu This method allows for the creation of precisely engineered platforms for post-polymerization modification. usm.edu

Another approach involves the polymerization of monomers that contain both a polymerizable vinyl group and an isocyanate group, such as 2-isocyanatoethyl methacrylate (B99206) (IEM). Studies on the free-radical copolymerization of IEM have been conducted to determine its reactivity ratios with other vinyl monomers, which is crucial for designing copolymers with specific compositions. nih.gov

Anionic and Cationic Polymerization Methods

Anionic Polymerization: Anionic polymerization is the most effective and widely studied method for the controlled synthesis of high molecular weight poly(alkyl isocyanates). tandfonline.comnih.gov A significant challenge in the anionic polymerization of isocyanates is a competing back-biting reaction that leads to the formation of a thermodynamically stable cyclic trimer. tandfonline.commdpi.com This side reaction can be suppressed by conducting the polymerization at very low temperatures (typically around -98 °C) and by using specific initiator systems. researchgate.netacs.org

Living anionic polymerization of alkyl isocyanates, which allows for precise control over molecular weight and the creation of polymers with narrow molecular weight distributions (low dispersity, Đ), has been successfully achieved. researchgate.netacs.org This is often accomplished using initiators like sodium naphthalenide in combination with additives such as sodium tetraphenylborate (B1193919) (NaBPh₄), which helps to stabilize the propagating chain end and prevent trimerization. researchgate.netacs.org Organometallic initiators, particularly those based on titanium(IV) complexes like TiCl₃OCH₂CF₃ and CpTiCl₂N(CH₃)₂, have also been developed as excellent catalysts for the living polymerization of isocyanates at more accessible temperatures. tandfonline.comacs.orgtandfonline.com These catalysts function by a migratory insertion mechanism and have shown a good tolerance for various functional groups. tandfonline.com

For 2-isocyanatooctane, it is expected that anionic polymerization would proceed similarly to other n-alkyl isocyanates like n-hexyl isocyanate (HIC) and n-octyl isocyanate, for which successful living polymerizations have been reported. researchgate.netmdpi.comresearchgate.net

Cationic Polymerization: In contrast to anionic methods, the cationic polymerization of alkyl isocyanates is generally inefficient. Attempts to use cationic initiators like aluminum bromide (AlBr₃) have typically resulted in the formation of amorphous polymers of low molecular weight or no polymerization at all. researchgate.net The isocyanate monomer's electronic structure is not well-suited for stabilization of a cationic propagating center.

Kinetics and Mechanism of Polymer Chain Growth

The kinetics of the living anionic polymerization of n-hexyl isocyanate (HIC) have been studied in detail and provide a model for understanding the polymerization of 2-isocyanatooctane. The polymerization is typically first-order with respect to the monomer concentration. acs.org

In systems initiated with sodium diphenylmethane (B89790) (NaDPM) in THF at -98 °C, the initiation is rapid and efficient, leading to predictable molecular weights and low dispersities (Đ typically between 1.06 and 1.15). researchgate.netacs.org The addition of a common-ion salt like NaBPh₄ suppresses the formation of highly reactive free amidate anions, leading to a more controlled propagation via amidate ion pairs and preventing termination reactions. researchgate.netacs.org

The mechanism for organotitanium-catalyzed polymerization involves the migratory insertion of the isocyanate monomer into the titanium-alkoxide or titanium-amide bond. tandfonline.com This process is living, as evidenced by the linear relationship between the polymer's molecular weight and both the monomer-to-initiator ratio and the monomer conversion. acs.org

A key thermodynamic feature of isocyanate polymerization is the relatively low ceiling temperature (Tc), which is the temperature at which the rate of polymerization equals the rate of depolymerization. For n-hexyl isocyanate, the ceiling temperature is around 43.4°C. tandfonline.com To achieve high polymer yields, the polymerization must be conducted well below this temperature.

Copolymerization Strategies Utilizing 2-Isocyanatooctane

The living nature of isocyanate polymerization opens up numerous possibilities for creating complex macromolecular architectures through copolymerization.

Random and Block Copolymer Synthesis

Random Copolymers: Statistical or random copolymers can be synthesized by the copolymerization of two or more different isocyanate monomers. For instance, well-defined statistical copolymers of n-hexyl isocyanate (HIC) and 3-(triethoxysilyl)propyl isocyanate (TESPI) have been prepared using coordination polymerization with a chiral half-titanocene complex. mdpi.com The reactivity ratios of the comonomers can be determined to predict the copolymer composition. mdpi.com It is anticipated that 2-isocyanatooctane could be similarly copolymerized with other functional isocyanates to tailor the properties of the resulting helical polymers. rsc.org

Block Copolymers: The synthesis of well-defined block copolymers is a major application of the living polymerization of isocyanates. acs.org These are typically "rod-coil" or "rod-rod" copolymers, where the polyisocyanate segment acts as the rigid rod. They can be synthesized by sequential monomer addition. For example, a living poly(styrene) chain can be used to initiate the polymerization of an isocyanate, or a living polyisocyanate chain can initiate the polymerization of a vinyl monomer. researchgate.netnih.gov More commonly, a hydroxyl-terminated flexible polymer (like polystyrene or polyisoprene) is synthesized first and then reacted with a titanium(IV) reagent to create a macroinitiator for the coordination polymerization of an isocyanate like n-hexyl isocyanate. jst.go.jp This approach has been used to create diblock, triblock (rod-coil-rod), and even pentablock copolymers. mdpi.comnih.gov

The following table shows representative data for block copolymers synthesized using n-hexyl isocyanate, which serves as a model for what could be expected with 2-isocyanatooctane.

| Block Copolymer Architecture | Flexible Block (Coil) | Rigid Block (Rod) | Mn (Coil) ( kg/mol ) | Mn (Total) ( kg/mol ) | Dispersity (Đ) | Reference |

| Diblock (SH) | Polystyrene | Poly(n-hexyl isocyanate) | 14 | 19.5 | <1.1 | nih.gov |

| Triblock (HIH) | Polyisoprene | Poly(n-hexyl isocyanate) | 25 | 45 | <1.1 | nih.gov |

| Pentablock (HSISH) | Polystyrene, Polyisoprene | Poly(n-hexyl isocyanate) | - | 100 | <1.2 | nih.gov |

Graft and Star Polymer Architectures

Graft Copolymers: Graft copolymers featuring polyisocyanate side chains can be synthesized using a "grafting-from" approach. researchgate.net This involves preparing a polymer backbone with initiator sites from which the isocyanate monomers can be polymerized. For example, a polymer with pendant hydroxyl groups can be modified to create titanium-based initiator sites for the growth of polyisocyanate grafts. epo.orgdntb.gov.ua

Star Polymers: Star-shaped polyisocyanates are another important class of macromolecular architecture. openarchives.gr These are typically synthesized using a "core-first" method, where a multifunctional initiator is used to simultaneously grow multiple polymer arms. openarchives.gruoa.gr For example, tri-, tetra-, hexa-, and octa-functional organotitanium alkoxide complexes have been used as cores to initiate the coordination polymerization of n-hexyl isocyanate, resulting in star polymers with three, four, six, and eight arms, respectively. uoa.grresearchgate.netacs.org The living nature of the polymerization ensures that the arms of the star are of similar length.

The following table presents data on the synthesis of star-shaped poly(n-hexyl isocyanate).

| Number of Arms | Initiator Core Type | Mn (Total) ( kg/mol ) | Dispersity (Đ) | Reference |

| 3 | Tri-functional Ti(IV) alkoxide | 25.0 - 100.0 | 1.10 - 1.25 | researchgate.netacs.org |

| 4 | Tetra-functional Ti(IV) alkoxide | 30.0 - 120.0 | 1.15 - 1.30 | uoa.gr |

| 6 | Hexa-functional Ti(IV) alkoxide | 50.0 - 200.0 | 1.20 - 1.40 | uoa.gr |

Polymerization with Other Monomers (e.g., Alcohols, Amines)

The reactivity of the isocyanate group in 2-isocyanatooctane allows for its copolymerization with a variety of nucleophilic monomers, most notably alcohols and amines, to form polyurethanes and polyureas, respectively. This process enables the creation of copolymers with tunable properties, where the characteristics of the final material are a composite of the properties of the constituent monomers. nsf.govrsc.org

The copolymerization of 2-isocyanatooctane with diols or diamines leads to the formation of linear or cross-linked polymers. The specific properties of the resulting polymer, such as its mechanical strength, thermal stability, and solubility, are highly dependent on the structure of the comonomer, the stoichiometry of the reactants, and the polymerization conditions. For instance, copolymerization with short-chain, rigid diols can lead to the formation of hard, crystalline polymer segments, while the use of long-chain, flexible diols can result in softer, more amorphous domains. This ability to control the microstructure of the polymer is crucial for designing materials for specific applications.

Detailed research findings on the copolymerization of isocyanates with alcohols and amines have established clear structure-property relationships. The reaction of the isocyanate group with an alcohol yields a urethane (B1682113) linkage, while the reaction with an amine produces a urea (B33335) linkage. These linkages contribute to the hydrogen-bonding network within the polymer, significantly influencing its mechanical and thermal properties.

Table 1: Representative Data on Isocyanate Copolymerization

| Comonomer Type | Resulting Linkage | Key Polymer Characteristics |

| Diol | Urethane | Formation of polyurethanes; properties are tunable from soft elastomers to rigid plastics based on diol structure. |

| Diamine | Urea | Formation of polyureas; often exhibit high thermal stability and strong intermolecular hydrogen bonding. |

| Amino acid | Amide/Urea | Introduction of biocompatibility and specific recognition motifs. wur.nl |

This table provides a generalized overview. Specific properties are highly dependent on the exact monomers and reaction conditions used.

Chiral Macromolecular Structures Derived from 2-Isocyanatooctane

The inherent chirality of 2-isocyanatooctane, stemming from the stereocenter at the second carbon of the octyl chain, is a key feature that can be translated to the macromolecular level, leading to the formation of ordered, chiral structures.

Helical Poly(isocyanates) and Their Formation

Poly(isocyanates) are known for their rigid, helical chain conformations. When a chiral isocyanate monomer like 2-isocyanatooctane is polymerized, the steric interactions between the chiral side chains can force the polymer backbone to adopt a preferential helical screw sense (either right-handed or left-handed). This results in the formation of helical poly(isocyanates) with a high degree of structural order. rsc.org The formation of these helical structures is a cooperative process, where the chirality of each monomer unit reinforces the helical twist of the entire polymer chain. rsc.org

The handedness of the helix can often be controlled by the chirality of the monomer. For example, the polymerization of (S)-2-isocyanatooctane would be expected to yield a polymer with a specific helical sense, while the use of (R)-2-isocyanatooctane would produce the opposite-handed helix. This level of control over the macromolecular architecture is crucial for applications in areas such as chiral separations and catalysis.

Supramolecular Assembly of Chiral Polymers

The chirality of polymers derived from 2-isocyanatooctane can also direct their assembly into higher-order supramolecular structures. reading.ac.ukrsc.org These assemblies are driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, and can result in the formation of well-defined nanostructures like nanofibers, ribbons, and vesicles. wur.nlreading.ac.uk

Advanced Materials Development and Functionalization through 2-Isocyanatooctane Integration

The incorporation of 2-isocyanatooctane into polymer architectures provides a powerful tool for the development of advanced materials with tailored functional properties. nih.govtcichemicals.com

Modulating Mechanical, Thermal, and Optical Properties of Polymers

The integration of 2-isocyanatooctane into a polymer can significantly influence its bulk properties. The rigid nature of the poly(isocyanate) backbone, combined with the specific interactions of the octyl side chains, can enhance the mechanical strength and thermal stability of the resulting material. researchgate.netcolostate.eduresearchgate.netmit.eduhithaldia.in For example, the introduction of 2-isocyanatooctane segments into a softer polymer matrix can create a reinforcing effect, leading to a material with a higher modulus and improved dimensional stability. researchgate.netresearchgate.net

The thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), are also affected. hithaldia.inthermtest.commdpi.com The rigid nature of the isocyanate-derived segments can restrict chain mobility, leading to an increase in the Tg of the polymer. hithaldia.in

From an optical perspective, the ordered, chiral structures that can be formed from 2-isocyanatooctane-containing polymers can lead to interesting optical properties. googleapis.comrsc.orgrsc.orgtipure.commdpi.com These materials can exhibit circular dichroism and may have applications in areas such as optical sensing and chiroptical devices. rsc.org

Table 2: Influence of 2-Isocyanatooctane Integration on Polymer Properties

| Property | Effect of Integration | Underlying Mechanism |

| Mechanical | Increased tensile strength and modulus. researchgate.netresearchgate.net | Rigid poly(isocyanate) backbone and intermolecular interactions. |

| Thermal | Increased glass transition temperature (Tg). hithaldia.inthermtest.com | Restricted chain mobility due to rigid segments. |

| Optical | Induction of chiroptical properties (e.g., circular dichroism). rsc.orgrsc.org | Formation of ordered, helical macromolecular structures. |

This table presents general trends. The magnitude of the effect depends on the concentration of 2-isocyanatooctane and the nature of the comonomers.

Creation of Stimuli-Responsive Polymer Systems

Stimuli-responsive, or "smart," polymers are materials that undergo a significant change in their properties in response to an external stimulus, such as a change in temperature, pH, or light. nih.govrsc.orgjchemrev.comresearchgate.net The incorporation of 2-isocyanatooctane can be used to create such systems. For example, the chiral, helical structures of poly(isocyanates) can undergo conformational changes in response to changes in solvent or temperature, leading to a change in the material's properties.

Furthermore, the isocyanate group itself, or the urethane/urea linkages formed during polymerization, can be designed to be part of a stimuli-responsive system. For instance, a polymer could be designed where the cleavage of these linkages under specific conditions (e.g., a change in pH) leads to a degradation of the material or the release of an encapsulated substance. nih.gov This opens up applications in areas like controlled drug delivery and smart coatings.

Surface Modification and Coating Applications

The unique molecular structure of 2-isocyanatooctane, which features a reactive isocyanate group and a hydrophobic eight-carbon alkyl chain, makes it a compound of significant interest for the modification of polymer surfaces and the formulation of specialized coatings. The isocyanate group provides a versatile handle for covalent attachment to a variety of substrates, while the octyl chain imparts desirable low surface energy characteristics.

Surface Grafting for Enhanced Hydrophobicity

The "grafting to" method is a prominent technique for chemically modifying surfaces to alter their properties, such as wettability, adhesion, and friction. advancedsciencenews.com In this approach, pre-formed polymer chains with reactive end-groups are attached to a substrate. 2-Isocyanatooctane is particularly well-suited for this type of surface modification. The isocyanate group can readily react with hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups present on the surface of various materials, including natural fibers, metal oxides, and other polymers. This reaction forms stable urethane, urea, or thiocarbamate linkages, respectively, covalently bonding the octyl chain to the surface.

The primary outcome of grafting 2-isocyanatooctane onto a surface is a significant increase in hydrophobicity. mdpi.com The long alkyl chains orient themselves away from the substrate, creating a low-energy surface that repels water. This effect can be quantified by measuring the water contact angle (WCA). A higher contact angle indicates greater hydrophobicity. mdpi.com For instance, a hydrophilic substrate like cotton, which has abundant surface hydroxyl groups, typically exhibits a low WCA. After treatment with 2-isocyanatooctane, the WCA can be expected to increase substantially.

| Substrate | Initial Water Contact Angle (°) | Water Contact Angle after Treatment with 2-Isocyanatooctane (°) |

| Cotton Fabric | ~25 | >130 |

| Glass Slide | ~35 | >100 |

| Poly(ethylene terephthalate) (PET) Film | ~70 | >110 |

Note: The data in this table is illustrative and based on general principles of surface modification with alkyl isocyanates, as specific research data for 2-isocyanatooctane is limited.

Role in Polyurethane Coating Formulations

2-Isocyanatooctane also serves as a valuable component in the formulation of polyurethane coatings. Polyurethanes are a versatile class of polymers formed by the reaction of a polyisocyanate with a polyol. researchgate.net In two-component (2K) polyurethane systems, the isocyanate and polyol are mixed just prior to application, initiating a cross-linking reaction that forms a durable, solid film. researchgate.netijert.org

When incorporated into a polyurethane formulation, 2-isocyanatooctane can act as a reactive diluent or a co-monomer. Its single isocyanate group will react with the polyol, integrating the octyl chain into the polymer network. This has several effects on the final properties of the coating:

Improved Surface Slip and Mar Resistance: The presence of the low-friction octyl chains at the coating's surface can reduce the coefficient of friction, leading to improved slip and resistance to scratching and marring.

Enhanced Water Repellency: Similar to direct surface grafting, the incorporation of 2-isocyanatooctane into the coating matrix increases its hydrophobicity, leading to better water beading and reduced water uptake.

Plasticization Effect: The flexible alkyl chains can increase the free volume within the polymer network, leading to a plasticizing effect that can enhance the flexibility and impact resistance of the coating.

The performance of a polyurethane coating is often evaluated based on a combination of mechanical and surface properties.

| Coating Formulation | Pencil Hardness | Adhesion (Cross-hatch) | Water Contact Angle (°) |

| Standard Aliphatic PU | 2H | 5B | 85 |

| PU with 5% 2-Isocyanatooctane | H | 5B | 105 |

| PU with 10% 2-Isocyanatooctane | F | 5B | 115 |

Note: The data in this table is illustrative and based on the expected effects of incorporating a monofunctional aliphatic isocyanate into a polyurethane coating formulation. Specific experimental data for 2-isocyanatooctane is not widely available.

Stereochemical Aspects and Chiral Applications of 2 Isocyanatooctane

Enantiomeric Purity Determination and Optical Rotation Studies

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial for any application involving a chiral compound. nih.gov For 2-isocyanatooctane, this ensures that the desired stereochemical outcome is achieved in a reaction. Several methods are employed for this purpose, with chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy being prominent techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers. uma.es This technique would utilize a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of 2-isocyanatooctane, leading to different retention times and allowing for their separation and quantification. The choice of the specific CSP is critical and would be determined empirically to achieve optimal separation.

NMR spectroscopy, in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is another powerful tool. asdlib.org A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of 2-isocyanatooctane, which can result in distinguishable chemical shifts in the NMR spectrum. asdlib.org Alternatively, reacting the isocyanate with a chiral alcohol to form diastereomeric carbamates would also produce distinct NMR signals for each diastereomer, allowing for the calculation of the enantiomeric excess by integrating the respective signals. asdlib.org

Optical rotation is a physical property of chiral substances that can be used to characterize a specific enantiomer. wikipedia.org Each enantiomer of 2-isocyanatooctane will rotate the plane of polarized light by an equal magnitude but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise. wikipedia.org The specific rotation, [α], is a standardized measure of this rotation and is dependent on the wavelength of light used, the temperature, the solvent, and its concentration. digicollections.netwikipedia.org While specific optical rotation values for the enantiomers of 2-isocyanatooctane are not readily found in publicly available literature, a hypothetical dataset is presented below to illustrate how such data would be reported.

Table 1: Hypothetical Optical Rotation Data for 2-Isocyanatooctane Enantiomers

| Enantiomer | Specific Rotation [α] (degrees) | Wavelength (nm) | Temperature (°C) | Solvent |

| (R)-2-Isocyanatooctane | - (levorotatory) | 589 (Sodium D-line) | 20 | Chloroform |

| (S)-2-Isocyanatooctane | + (dextrorotatory) | 589 (Sodium D-line) | 20 | Chloroform |

Note: The signs (+) and (-) are assigned hypothetically for illustrative purposes, as the actual direction of rotation for each enantiomer would need to be determined experimentally.

Asymmetric Synthesis Utilizing 2-Isocyanatooctane as a Chiral Building Block

Chiral isocyanates are valuable reagents in asymmetric synthesis, serving as building blocks for the introduction of a stereocenter into a target molecule. enamine.netwiley.com The isocyanate group of 2-isocyanatooctane is highly reactive towards nucleophiles such as alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively. When an enantiomerically pure form of 2-isocyanatooctane is used, the stereochemistry at the C2 position is transferred to the resulting product.

For instance, the reaction of enantiopure (R)-2-isocyanatooctane with an achiral primary amine would yield a chiral N-(octan-2-yl)urea with a defined stereocenter. This strategy is fundamental in the synthesis of more complex chiral molecules, including pharmaceuticals and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity. enamine.net The efficiency of these synthetic routes relies on the high enantiomeric purity of the starting 2-isocyanatooctane. nih.gov

Table 2: Illustrative Asymmetric Reactions with (R)-2-Isocyanatooctane

| Reactant | Product Class | Chiral Product Structure (Illustrative) |

| Primary Amine (R'-NH₂) | Chiral Urea (B33335) | (R)-N-(octan-2-yl)-N'-R'-urea |

| Alcohol (R'-OH) | Chiral Carbamate (B1207046) | (R)-octan-2-yl R'-carbamate |

| Thiol (R'-SH) | Chiral Thiocarbamate | (R)-octan-2-yl R'-thiocarbamate |

Chiral Recognition and Resolution Studies of 2-Isocyanatooctane Derivatives

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. rsc.org This principle is the basis for the resolution of racemic mixtures, which is the separation of a 1:1 mixture of enantiomers. wikipedia.org While 2-isocyanatooctane itself can be resolved, its derivatives, such as the corresponding amines or carbamates, are often more amenable to resolution studies.

One common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org For example, the racemic 2-aminooctane (B1582153), which can be derived from racemic 2-isocyanatooctane, can be reacted with a chiral resolving agent, such as tartaric acid. wikipedia.orgrsc.org This reaction forms a pair of diastereomeric salts that have different physical properties, such as solubility, allowing for their separation by crystallization. google.com Once separated, the pure enantiomers of 2-aminooctane can be recovered.

Another approach involves chiral recognition using host-guest chemistry. mst.edu A chiral host molecule can be designed to selectively bind one enantiomer of a derivative of 2-isocyanatooctane (the guest) with higher affinity than the other, enabling their separation. The interactions driving this recognition are often non-covalent, such as hydrogen bonding and van der Waals forces. rsc.org

Probing Chiral Transfer Mechanisms in 2-Isocyanatooctane Reactions

Chiral transfer refers to the transmission of stereochemical information from a chiral molecule to a new stereocenter being formed in a reaction. nih.govrsc.org In reactions involving 2-isocyanatooctane, understanding the mechanism of chiral transfer is essential for predicting and controlling the stereochemical outcome. rsc.org

When enantiopure 2-isocyanatooctane reacts with a prochiral nucleophile, the stereochemistry of the product is determined by the transition state of the reaction. The existing stereocenter in 2-isocyanatooctane influences the facial selectivity of the attack on the prochiral center. Computational and experimental studies can be employed to investigate the transition state geometries and elucidate the factors that govern the degree of chiral transfer. nih.gov

For example, in the addition of a nucleophile to a ketone catalyzed by a derivative of 2-isocyanatooctane, the chiral environment created by the catalyst would favor one pathway over the other, leading to an enantiomeric excess in the product. The efficiency of this chiral transfer is influenced by factors such as the structure of the reactants, the catalyst, and the reaction conditions. yonsei.ac.krbeilstein-journals.org The study of these mechanisms is crucial for the rational design of new stereoselective reactions.

Catalysis in 2 Isocyanatooctane Transformations

Organocatalysis in Isocyanate Chemistry

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering advantages such as lower toxicity and reduced sensitivity to air and moisture compared to many metal-based systems. organic-chemistry.org In the context of isocyanate chemistry, and by extension for 2-isocyanatooctane, organocatalysts typically function through either nucleophilic or base catalysis mechanisms. acs.org

Nucleophilic Catalysis: Tertiary amines, such as 1,4-diazabicyclo rsc.orgrsc.orgrsc.orgoctane (DABCO), and N-heterocyclic carbenes (NHCs) are prominent examples. acs.orgtandfonline.com These catalysts operate by attacking the electrophilic carbon atom of the isocyanate group, forming a highly reactive, polarized intermediate. This intermediate then readily reacts with a nucleophile (e.g., an alcohol), followed by the regeneration of the catalyst.

Base Catalysis: Stronger organic bases, including amidines like 1,8-diazabicyclo wernerblank.comnih.govundec-7-ene (DBU) and guanidine (B92328) derivatives, can also catalyze isocyanate reactions. tandfonline.com They function by activating the nucleophilic co-reactant. For instance, in the reaction with an alcohol, the base deprotonates the hydroxyl group, increasing its nucleophilicity and facilitating its attack on the isocyanate. acs.org

Acidic organocatalysts, such as sulfonic acids, have also been explored. They are thought to activate the isocyanate and the alcohol by forming a ternary complex through hydrogen bonding, thereby facilitating the reaction. tandfonline.com Phospholene oxides represent another class of organophosphorus catalysts used for specific transformations like the synthesis of carbodiimides from isocyanates. tcichemicals.com

Table 1: Common Organocatalysts in Isocyanate Chemistry

| Catalyst Class | Example(s) | Typical Reactions Catalyzed |

|---|---|---|

| Tertiary Amines | 1,4-diazabicyclo rsc.orgrsc.orgrsc.orgoctane (DABCO), N-Alkyl Morpholines | Urethane (B1682113) formation, Trimerization |

| Amidines/Guanidines | 1,8-diazabicyclo wernerblank.comnih.govundec-7-ene (DBU), TBD | Urethane formation |

| N-Heterocyclic Carbenes (NHCs) | Imidazolium-based carbenes | Urethane formation, Annulations |

| Phospholene Oxides | 1-Methyl-1-phospholene oxide (MPPO) | Carbodiimide formation, Aza-Wittig reaction |

| Acid Catalysts | Triflic Acid, Phosphoric Acids | Urethane formation (Polyadditions) |

Metal-Catalyzed Reactions of the Isocyanate Moiety

Metal-based catalysts are widely employed in isocyanate transformations due to their high efficiency, particularly for less reactive aliphatic isocyanates like 2-isocyanatooctane. turkchem.net The reaction of isocyanates with hydroxyl groups to form urethanes is often slow without a catalyst and relies heavily on metal compounds. wernerblank.comturkchem.net The catalytic mechanisms generally fall into two primary pathways:

Lewis Acid Mechanism: The metal catalyst coordinates with the oxygen or nitrogen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are classic examples that operate via this mechanism. turkchem.nettrea.com

Insertion Mechanism: The metal catalyst first interacts with the co-reactant, for example, by forming a metal-alkoxide with an alcohol. This activated species then reacts with the isocyanate. turkchem.net This pathway is proposed for certain zirconium and bismuth compounds. wernerblank.comturkchem.net These catalysts can offer enhanced selectivity for the isocyanate-hydroxyl reaction over side reactions with water. wernerblank.com

A variety of metals have been investigated, including tin, bismuth, zinc, manganese, and zirconium. wernerblank.comturkchem.net More recently, earth-abundant metals like cobalt have been shown to effectively catalyze C-H bond amidation with isocyanates. nih.gov Transition metals such as rhodium, ruthenium, and palladium are also used in reactions like reductive carbonylation and cyclization reactions. nih.govresearchgate.net

Table 2: Selected Metal Catalysts and Their Mechanistic Pathways

| Metal Catalyst Type | Example | Proposed Mechanism |

|---|---|---|

| Organotin | Dibutyltin Dilaurate (DBTDL) | Lewis Acid Mechanism |

| Zirconium Chelate | Zirconium(IV) acetylacetonate | Insertion Mechanism |

| Bismuth Carboxylate | Bismuth(III) neodecanoate | Primarily Insertion Mechanism |

| Cobalt Complex | [Cp*Co(C₆H₆)][PF₆]₂ | C-H Bond Activation/Amidation |

| Rhodium Complex | Wilkinson's Catalyst | Hydrogenation, Isomerization |

Development of Catalytic Systems for Specific Reactions

The development of specialized catalytic systems allows for precise control over the transformations of 2-isocyanatooctane, directing the reaction towards specific products beyond simple urethane formation.

Cyclotrimerization: The formation of isocyanurates, which are cyclic trimers of isocyanates, is a key reaction for producing polyisocyanurate foams and coatings. This transformation is catalyzed by a range of compounds, including Lewis bases, metal alkoxides, and organic acid salts. google.com Specific organocatalytic systems, such as tetra-butylammonium phthalimide-N-oxyl, have been developed for the efficient cyclotrimerization of isocyanates under mild conditions. rsc.org

Carbodiimide Formation: Catalysts like phospholene oxides are highly effective for the dimerization of isocyanates with the elimination of carbon dioxide to form carbodiimides. tcichemicals.com

Oxazolidinone Synthesis: The [3+2] cycloaddition of isocyanates with epoxides to yield oxazolidinones is a valuable transformation. This reaction can be promoted by both metal catalysts and organocatalytic systems. researchgate.net For instance, a binary system of a squaramide (as a hydrogen-bond donor) and a quaternary ammonium (B1175870) salt (as a nucleophile) has been shown to be an effective metal-free platform for this conversion. researchgate.netrsc.org

Amidation and Cyclization: Transition-metal catalysis has enabled novel reactions such as the direct amidation of C-H bonds using isocyanates. Cobalt(III) complexes have been developed for the amidation of arenes and heteroarenes. nih.gov Palladium-catalyzed processes have been designed for carbonylative cyclizations involving isocyanates to produce heterocyclic structures like isoquinolones. chinesechemsoc.org

Table 3: Catalytic Systems for Specific Isocyanate Transformations

| Target Reaction | Catalyst Type | Example Catalyst System |

|---|---|---|

| Isocyanurate Formation | Organocatalyst | Tetra-ethylammonium 2-(carbamoyl)benzoate rsc.org |

| Carbodiimide Synthesis | Organophosphorus | 1-Methyl-1-phospholene oxide (MPPO) tcichemicals.com |

| Oxazolidinone Synthesis | Binary Organocatalyst | Squaramide + Tetrabutylammonium Iodide researchgate.net |

| C-H Bond Amidation | Transition Metal | Cobalt(III) Complex nih.gov |

| Carbonylative Cyclization | Transition Metal | Palladium Catalyst + NH₂OAd chinesechemsoc.org |

Heterogeneous and Homogeneous Catalysis for 2-Isocyanatooctane Reactions

Catalytic processes involving 2-isocyanatooctane can be classified as either homogeneous or heterogeneous, a distinction based on the phase of the catalyst relative to the reactants. wikipedia.orgwikipedia.org

Homogeneous Catalysis: In this mode, the catalyst exists in the same phase as the reactants, typically a liquid solution. wikipedia.org This includes soluble organocatalysts like DBU and metal complexes such as organotins or Wilkinson's catalyst. tandfonline.comlibretexts.org

Advantages: Homogeneous catalysts generally exhibit high activity and selectivity because every catalyst molecule is a potential active site, leading to excellent interaction with reactant molecules. chembam.comeolss.net The mechanisms are often well-understood, allowing for rational catalyst design. lkouniv.ac.in

Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and makes catalyst recycling challenging and costly. chembam.com

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants. wikipedia.org Most commonly, a solid catalyst is used for reactions in a liquid or gas phase. studymind.co.uk Examples include metals like platinum or palladium dispersed on a solid support (e.g., alumina, silica) or crystalline materials like zeolites. savemyexams.combaranlab.org

Advantages: The key benefit is the ease of separation of the catalyst from the product mixture, usually by simple filtration. chembam.com This facilitates catalyst recycling and continuous processing, which is highly advantageous for industrial applications. u-tokyo.ac.jp

Disadvantages: Heterogeneous catalysts may have lower activity or selectivity compared to their homogeneous counterparts due to a limited number of active sites on the catalyst surface and potential mass transfer limitations. chembam.comeolss.net The reaction occurs only at the interface, and the process involves steps of adsorption of reactants onto the surface, reaction, and desorption of products. wikipedia.orgsavemyexams.com

For reactions involving 2-isocyanatooctane, the choice between a homogeneous and heterogeneous system depends on the specific application, balancing the need for high activity and selectivity against the practical requirements of catalyst recovery and process scalability.

Table 4: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase wikipedia.org | Catalyst and reactants in different phases wikipedia.org |

| Activity/Selectivity | Generally high, well-defined active sites eolss.net | Can be lower, diffusion limitations possible chembam.com |

| Catalyst Separation | Difficult, often requires extraction or distillation chembam.com | Easy, typically by filtration chembam.com |

| Catalyst Recycling | Often difficult and inefficient eolss.net | Straightforward and efficient u-tokyo.ac.jp |

| Reaction Conditions | Often milder temperatures and pressures slideshare.net | Can require higher temperatures and pressures |

| Industrial Application | Used for high-value products where catalyst cost is secondary | Widely used for large-scale production wikipedia.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Isocyanatooctane and Its Derivatives

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular structure and bonding within 2-isocyanatooctane and its derivatives. The isocyanate (-N=C=O) functional group exhibits a characteristic and intense asymmetric stretching vibration in the infrared spectrum, typically appearing in the range of 2280-2240 cm⁻¹. spectroscopyonline.com This peak is often broad and strong due to the significant dipole moment of the isocyanate group. spectroscopyonline.com The corresponding symmetric stretch is generally weak in the infrared spectrum but gives rise to a strong signal in the Raman spectrum. cdnsciencepub.com

Conformational analysis of alkyl isocyanates can be performed by examining the vibrational spectra. researchgate.net The presence of different rotational isomers (conformers) can lead to the appearance of distinct bands in the spectra, particularly in the fingerprint region. researchgate.netcapes.gov.br For instance, studies on related alkyl isocyanates have shown that different conformers can be identified by analyzing the splitting of certain absorption bands. researchgate.net

Intermolecular interactions, such as hydrogen bonding, significantly influence the vibrational frequencies. When 2-isocyanatooctane participates in reactions to form urethanes or ureas, the characteristic -N=C=O peak disappears, and new bands corresponding to N-H stretching, C=O stretching (in urethanes and ureas), and C-O stretching (in urethanes) appear. spectroscopyonline.com The positions of these new bands can provide information about the strength and nature of hydrogen bonding within the resulting polymer or derivative. mdpi.comsavemyexams.comsaskoer.ca For example, the C=O stretching frequency in urethanes is sensitive to hydrogen bonding, shifting to lower wavenumbers as the hydrogen bond strength increases.

Table 1: Characteristic Vibrational Frequencies for Isocyanates and Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2240 | FTIR (Strong), Raman (Weak) spectroscopyonline.comcdnsciencepub.com |

| Isocyanate (-N=C=O) | Symmetric Stretch | ~1400 | Raman (Strong), FTIR (Weak) cdnsciencepub.com |

| Urethane (B1682113) (R-NH-CO-OR') | N-H Stretch | 3500 - 3200 | FTIR |

| Urethane (R-NH-CO-OR') | C=O Stretch | 1740 - 1680 | FTIR |

| Urea (B33335) (R-NH-CO-NH-R') | C=O Stretch | 1680 - 1630 | FTIR |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation (1D, 2D, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 2-isocyanatooctane and its derivatives.

1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental structural information. In the ¹H NMR spectrum of 2-isocyanatooctane, signals corresponding to the different protons along the octyl chain would be observed, with their chemical shifts and splitting patterns providing information about their chemical environment and neighboring protons. The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon of the isocyanate group typically appears in the range of δ 120-130 ppm. cnrs.fr

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the structure of 2-isocyanatooctane and its derivatives. These techniques are particularly useful for assigning complex spectra and elucidating the structure of reaction products. numberanalytics.comwiley.com

Solid-State NMR: Solid-state NMR is crucial for characterizing polymeric materials derived from 2-isocyanatooctane. cnrs.fr It provides information about the structure, conformation, and dynamics of polymers in the solid state. For example, ¹³C and ¹⁵N solid-state NMR can be used to study the formation of urethane and urea linkages in crosslinked polymers. cnrs.frrsc.orgacs.org By using isotopically labeled isocyanates, specific interactions and reaction pathways can be monitored. cnrs.fracs.org Advanced techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei and provide detailed structural information. acs.orgbeilstein-journals.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2-Isocyanatooctane

| Carbon Atom | Expected Chemical Shift (ppm) |

| -N=C =O | 120 - 130 cnrs.fr |

| C H-NCO | 50 - 60 |

| Alkyl Chain (-CH₂-) | 10 - 40 |

| Terminal Methyl (-CH₃) | ~14 |

Mass Spectrometry for Reaction Monitoring and Product Identification (HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of 2-isocyanatooctane and for identifying its reaction products.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of 2-isocyanatooctane and its derivatives. semanticscholar.org This is crucial for confirming the identity of newly synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. It can be used to assess the purity of 2-isocyanatooctane and to analyze the products of its reactions, provided they are sufficiently volatile and thermally stable. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile or thermally labile derivatives of 2-isocyanatooctane, such as its reaction products with amines or alcohols. epa.govnih.govirsst.qc.ca Due to the high reactivity of isocyanates, derivatization is often employed prior to analysis. irsst.qc.ca Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the quantification of isocyanates and their derivatives at very low concentrations. nih.govastm.orgresearchgate.net In LC-MS/MS analysis of isocyanate derivatives, the protonated molecule [M+H]⁺ is often observed, and its fragmentation pattern can be used for structural confirmation. nih.gov

Chiroptical Spectroscopy for Stereochemical Characterization (CD, ORD)

Since 2-isocyanatooctane possesses a chiral center at the second carbon atom, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for its stereochemical characterization. saschirality.org